![molecular formula C21H20FN7 B2656592 6-(4-Fluorophenyl)-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 338403-76-2](/img/structure/B2656592.png)
6-(4-Fluorophenyl)-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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Description
The compound “6-(4-Fluorophenyl)-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine” belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds has been reported to be remarkably versatile in drug design due to their relatively simple structure . They have been proposed as possible surrogates of the purine ring, and depending on the choice of substituents, they can also be viable bio-isosteres of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Scientific Research Applications
Inhibition of the C1s Protease and the Classical Complement Pathway
This compound has been identified as a selective, competitive inhibitor of C1s . C1s is a protease that plays a crucial role in the classical complement pathway, a potent mechanism for initiating complement activity and a driver of pathology in many complement-mediated diseases . The compound was identified through a virtual screen for small molecules that interact with the C1s substrate recognition site . It dose-dependently inhibits classical pathway activation by heparin-induced immune complexes, classical pathway-driven lysis of antibody-sensitized sheep erythrocytes, classical pathway activation in a pathway-specific ELISA, and cleavage of C2 by C1s . This makes it a potential therapeutic target for diseases driven by the classical complement pathway .
Therapeutic Applications
The compound is also mentioned in the context of therapeutic applications . However, the specific details of these applications are not provided in the available resources .
properties
IUPAC Name |
6-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN7/c22-16-8-6-15(7-9-16)18-14-24-20-25-21(26-29(20)19(18)23)28-12-10-27(11-13-28)17-4-2-1-3-5-17/h1-9,14H,10-13,23H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMFJCVBLROSBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NN4C(=C(C=NC4=N3)C5=CC=C(C=C5)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Fluorophenyl)-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
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